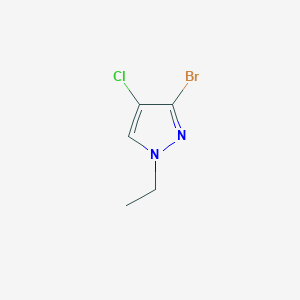

3-Bromo-4-chloro-1-ethyl-1H-pyrazole

説明

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by bromine and chlorine substituents at positions 3 and 4, respectively, and an ethyl group at the N1 position. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The halogen substituents (Br and Cl) enhance the compound’s reactivity, making it a valuable intermediate for cross-coupling reactions and functional group transformations. The ethyl group at N1 improves solubility in organic solvents compared to smaller alkyl substituents, which is advantageous for synthetic modifications .

For example, bromine and chlorine substituents in pyrazoles are known to influence intermolecular interactions, such as halogen bonding, which can affect crystallization behavior and biological activity .

特性

分子式 |

C5H6BrClN2 |

|---|---|

分子量 |

209.47 g/mol |

IUPAC名 |

3-bromo-4-chloro-1-ethylpyrazole |

InChI |

InChI=1S/C5H6BrClN2/c1-2-9-3-4(7)5(6)8-9/h3H,2H2,1H3 |

InChIキー |

CQDGMQIGABILOY-UHFFFAOYSA-N |

正規SMILES |

CCN1C=C(C(=N1)Br)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-ブロモ-4-クロロ-1-エチル-1H-ピラゾールの合成は、通常、適切な前駆体を制御された条件下で反応させることから始まります。一般的な方法には、1-エチル-1H-ピラゾールの臭素化と塩素化が含まれます。 反応条件は、多くの場合、適切な溶媒の存在下で臭素と塩素試薬を使用することを伴います .

工業的製造方法

この化合物の工業的製造には、一貫性と純度を確保するために自動反応器を使用した大規模合成が関与する可能性があります。 このプロセスは、一般的に、再結晶またはクロマトグラフィーによる精製などの工程を含み、所望の製品品質を実現します .

化学反応の分析

反応の種類

3-ブロモ-4-クロロ-1-エチル-1H-ピラゾールは、次のようなさまざまな化学反応を受ける可能性があります。

置換反応: 臭素原子と塩素原子は、求核試薬または求電子試薬を使用して他の官能基と置換することができます。

一般的な試薬と条件

求核置換: 水酸化ナトリウムやtert-ブトキシドカリウムなどの試薬を使用できます。

求電子置換: 硫酸や硝酸などの試薬が一般的に使用されます。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、求核置換はさまざまな置換ピラゾールを生み出す可能性があり、一方、酸化はピラゾールオキシドの形成につながる可能性があります .

科学的研究の応用

Biological Activities

3-Bromo-4-chloro-1-ethyl-1H-pyrazole has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of bacterial growth .

Anticancer Potential

The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells in vitro. Notably, it has been reported to induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

The following table summarizes some relevant findings on the anticancer activity of pyrazole derivatives:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Significant growth inhibition |

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies highlight the efficacy and applications of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole in preclinical settings:

- Antitumor Activity Study : A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The most potent compounds demonstrated significant growth inhibition and apoptosis induction in vitro .

- Molecular Modeling Studies : These studies provided insights into the binding affinities and interactions of pyrazole compounds with target proteins, suggesting that structural modifications could enhance biological activity .

- Antimicrobial Activity Evaluation : Various derivatives were screened for their antimicrobial properties against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action .

作用機序

3-ブロモ-4-クロロ-1-エチル-1H-ピラゾールの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素や受容体に結合して、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と化合物の構造によって異なります .

類似化合物との比較

Table 1: Key Structural Differences Among Pyrazole Derivatives

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons

生物活性

3-Bromo-4-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern that influences its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 249.53 g/mol

- Structure : The compound features a pyrazole ring with bromine and chlorine substituents, along with an ethyl group, which contributes to its diverse biological activities and potential applications.

The biological activity of 3-Bromo-4-chloro-1-ethyl-1H-pyrazole is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter enzyme activity or receptor signaling pathways, leading to various biological effects. However, the precise mechanisms remain an area of ongoing research.

Antimicrobial Properties

Research indicates that 3-Bromo-4-chloro-1-ethyl-1H-pyrazole exhibits significant antimicrobial activity. For example, studies have shown that it has potent effects against various strains of Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| A. baumannii ATCC 19606 | 3.125 |

| A. baumannii ATCC BAA-1605 | 1.56 |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including 3-Bromo-4-chloro-1-ethyl-1H-pyrazole:

- Antimicrobial Study : A study reported that a bromo-substituted pyrazole derivative demonstrated potent activity against A. baumannii strains, highlighting the significance of halogen substitutions in enhancing antimicrobial potency .

- Anti-inflammatory Activity : Research on related pyrazole compounds has indicated anti-inflammatory properties, with some derivatives exhibiting selective inhibition of COX enzymes, which could be relevant for therapeutic applications involving inflammation .

- Synthesis and Structure Activity Relationship (SAR) : The synthesis of various substituted pyrazoles has been documented, revealing how different substituents affect biological activity. The presence of both bromine and chlorine in 3-Bromo-4-chloro-1-ethyl-1H-pyrazole may enhance its reactivity compared to other simpler pyrazoles .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to 3-Bromo-4-chloro-1-ethyl-1H-pyrazole:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | Contains a trifluoromethyl group instead of chlorine | Antimicrobial |

| 4-Bromo-1H-pyrazole | Lacks ethyl substitution; simpler structure | Moderate antimicrobial properties |

| 3,5-Dibromo-1H-pyrazole | Contains two bromine substituents | Enhanced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。